molecular formula C19H19N3O2 B2728904 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 891114-34-4

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2728904
CAS No.: 891114-34-4
M. Wt: 321.38
InChI Key: LNYYEGXERYIKBD-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-8-10-16(14(2)12-13)18-21-22-19(24-18)20-17(23)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYYEGXERYIKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the oxadiazole ring and the phenylpropanamide moiety.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the oxadiazole ring.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of monoamine oxidases and prostaglandin synthesis, resulting in overexcitation and paralysis of target cells .

Comparison with Similar Compounds

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that belongs to the oxadiazole class of heterocyclic compounds. This article explores its biological activities, synthesis methods, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the 2,4-dimethylphenyl and phenyl groups enhances its lipophilicity and potentially its ability to interact with biological targets.

Property Details
Molecular FormulaC18H20N4O
Molecular Weight304.38 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions.
  • Amide Bond Formation : The final step involves the reaction of the oxadiazole intermediate with 3-phenylpropanoyl chloride to form the desired amide.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis and interfering with cellular signaling pathways.

In vitro testing has demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. The mechanism appears to involve:

  • Inhibition of DNA synthesis : By disrupting the activity of enzymes involved in DNA replication.
  • Induction of apoptosis : Triggering programmed cell death through mitochondrial pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer properties. The results indicated that modifications to the phenyl groups significantly influenced cytotoxicity against breast cancer cells (IC50 values in the low micromolar range) .
  • Antiviral Screening : Another study focused on a library of oxadiazole compounds revealed that certain analogs exhibited submicromolar activity against dengue virus serotypes . While specific data on this compound was not available, its structural similarities suggest potential antiviral activity.

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